Enhanced Target Selectivity: 2-Methyl Quinazolines Inhibit Ras-Sos Without EGFR Engagement
2-Methyl substituted quinazoline compounds have been demonstrated to effectively and selectively inhibit the Ras-Sos interaction without significantly targeting the EGFR receptor. This is a key differentiation from many other quinazoline-based compounds, which are typically designed as EGFR inhibitors [1].
| Evidence Dimension | Target Selectivity |
|---|---|
| Target Compound Data | Inhibits Ras-Sos interaction; does not significantly target EGFR [1] |
| Comparator Or Baseline | Other quinazoline compounds (e.g., those in EP 0326328) are described as having affinity to EGFR [1] |
| Quantified Difference | Qualitative difference in target engagement; 2-methyl quinazolines show a distinct selectivity profile |
| Conditions | Patent describes in vitro and in vivo assays; specific conditions not disclosed in abstract [1] |
Why This Matters
This selectivity profile offers a distinct advantage for researchers targeting Ras-driven cancers while minimizing EGFR-related toxicity, a common issue with EGFR inhibitors [1].
- [1] Patent US20240083857. 2-Methyl-Quinazolines. https://companyprofiles.justatic.com/patent/20240083857 View Source
